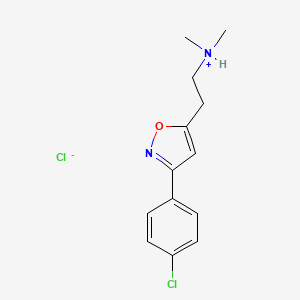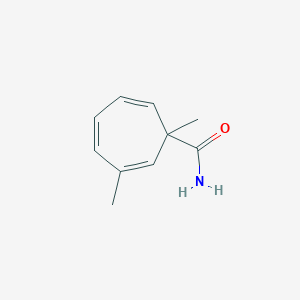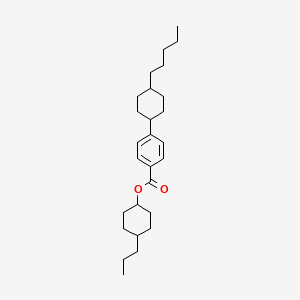
sec-Butyldichloroarsine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sec-Butyldichloroarsine is an organoarsenic compound with the chemical formula C4H9AsCl2. It is a derivative of arsine, where two chlorine atoms and a sec-butyl group are attached to the arsenic atom. This compound is known for its toxic properties and has been studied for various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
sec-Butyldichloroarsine can be synthesized through the reaction of arsenic trichloride with sec-butylmagnesium bromide. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:
AsCl3+sec-C4H9MgBr→sec-C4H9AsCl2+MgBrCl
The reaction is usually performed in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure safety and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
sec-Butyldichloroarsine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sec-butylarsinic acid.
Reduction: Reduction reactions can convert it to sec-butylarsine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require basic conditions and solvents like ethanol or methanol.
Major Products Formed
Oxidation: sec-Butylarsinic acid (C4H9AsO(OH)2)
Reduction: sec-Butylarsine (C4H9AsH2)
Substitution: sec-Butylarsine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
sec-Butyldichloroarsine has been explored for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its toxicological effects on biological systems and its potential use as a chemical warfare agent.
Medicine: Investigated for its potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of sec-Butyldichloroarsine involves its interaction with cellular components, leading to disruption of cellular functions. The compound can bind to thiol groups in proteins, inhibiting their activity and leading to cellular toxicity. The molecular targets include enzymes involved in cellular respiration and other critical metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-Butyldichloroarsine: Similar structure but with a straight-chain butyl group.
tert-Butyldichloroarsine: Contains a tert-butyl group instead of a sec-butyl group.
Phenylarsine oxide: An organoarsenic compound with a phenyl group.
Uniqueness
sec-Butyldichloroarsine is unique due to its specific sec-butyl group, which influences its reactivity and toxicity. Compared to its analogs, it has distinct chemical and biological properties that make it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
684-82-2 |
|---|---|
Molekularformel |
C4H9AsCl2 |
Molekulargewicht |
202.94 g/mol |
IUPAC-Name |
butan-2-yl(dichloro)arsane |
InChI |
InChI=1S/C4H9AsCl2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3 |
InChI-Schlüssel |
INQONTNHVUXFCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)[As](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(4-chlorophenoxy)-N-(2-{[2-(diethylamino)ethoxy]carbonyl}phenyl)propanimidic acid (1/1)](/img/structure/B13761891.png)

![trimethyl-[2-oxo-2-[(2Z)-2-pentylidenehydrazinyl]ethyl]azanium;chloride](/img/structure/B13761893.png)

![copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate](/img/structure/B13761913.png)


![[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate](/img/structure/B13761935.png)






